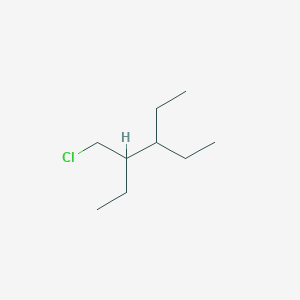
3-(Chloromethyl)-4-ethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-4-ethylhexane is an organic compound characterized by the presence of a chloromethyl group (-CH2Cl) and an ethyl group (-C2H5) attached to a hexane backbone. This compound is part of the organochlorine family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-4-ethylhexane typically involves the chloromethylation of 4-ethylhexane. This process can be carried out using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) under controlled conditions . The reaction is usually conducted in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products.
化学反応の分析
Types of Reactions: 3-(Chloromethyl)-4-ethylhexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., NH3, R-OH, R-SH), Lewis acids (e.g., AlCl3, ZnCl2)
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Major Products:
- Substitution: Amines, ethers, thioethers
- Oxidation: Aldehydes, carboxylic acids
- Reduction: Alcohols, hydrocarbons
科学的研究の応用
3-(Chloromethyl)-4-ethylhexane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties
作用機序
The mechanism of action of 3-(Chloromethyl)-4-ethylhexane largely depends on its chemical reactivity. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to specific biological effects .
類似化合物との比較
- 3-(Chloromethyl)toluene
- 1-(Chloromethyl)-3-methylbenzene
- 4-(Chloromethyl)-1-ethylbenzene
Comparison: 3-(Chloromethyl)-4-ethylhexane is unique due to its specific substitution pattern on the hexane backbone, which imparts distinct chemical and physical properties.
特性
分子式 |
C9H19Cl |
|---|---|
分子量 |
162.70 g/mol |
IUPAC名 |
3-(chloromethyl)-4-ethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-4-8(5-2)9(6-3)7-10/h8-9H,4-7H2,1-3H3 |
InChIキー |
WSPBVKOAOMHVNK-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(CC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Bromophenyl)sulfanyl]acetaldehyde](/img/structure/B13206282.png)
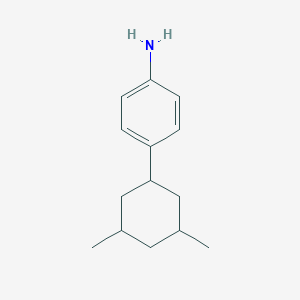
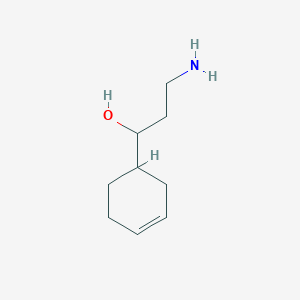
![Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate](/img/structure/B13206294.png)
![[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13206306.png)
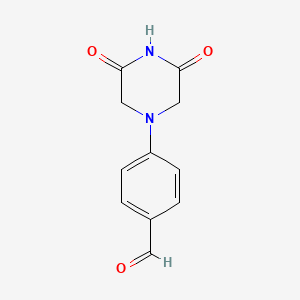
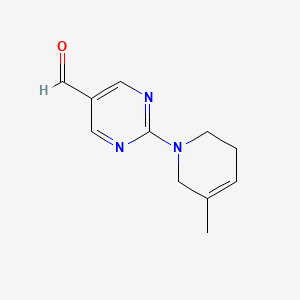
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13206325.png)


![1-[1-(Aminomethyl)cyclobutyl]-1-cyclobutylethan-1-ol](/img/structure/B13206343.png)
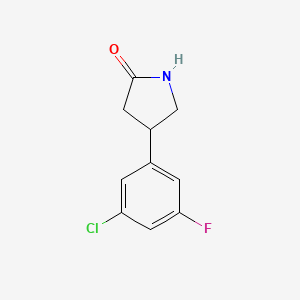
![5,7-Dicyclopropyl-6-methyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B13206354.png)

